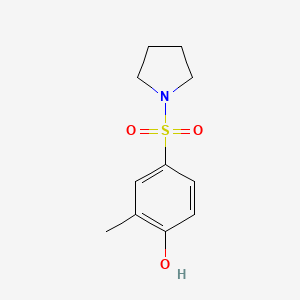
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid
説明
“2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Molecular Structure Analysis
The molecular weight of “2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid” is 332.27 . The Inchi Code is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) .Physical And Chemical Properties Analysis
The storage temperature of “2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid” is recommended to be in an inert atmosphere at room temperature . The physical form of the compound is solid .科学的研究の応用
Global Research Trends and Toxicology of 2,4-D Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide with significant research focusing on its toxicological impacts. A scientometric review by Zuanazzi et al. (2020) analyzed global research trends and gaps in studies related to 2,4-D's toxicity and mutagenicity. This review highlighted the rapid advancements in understanding 2,4-D's effects, particularly in toxicology and molecular biology, and identified future research directions including the assessment of human exposure and degradation studies of the herbicide (Zuanazzi, Ghisi, & Oliveira, 2020).
Carcinogenic Outcomes and Mechanisms
The potential carcinogenic effects of 2,4-D and related compounds have been explored in systematic reviews. Stackelberg (2013) reviewed epidemiologic, toxicological, and biomonitoring studies to assess the association between 2,4-D exposure and lymphohematopoietic cancers. The review concluded that environmental exposures to 2,4-D are not sufficient to support a causal relationship with cancer, despite plausible hypotheses for carcinogenic modes of action (Stackelberg, 2013).
Environmental Behavior and Microbial Degradation
Magnoli et al. (2020) reviewed the environmental behavior of 2,4-D and its degradation, particularly focusing on the role of microorganisms. This study emphasized the importance of understanding microbial processes in mitigating environmental pollution caused by herbicides like 2,4-D (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Impact on Human Health and Ecosystems
Islam et al. (2017) reviewed the eco-toxicological effects of 2,4-D on aquatic life, plants, and humans, providing a comprehensive assessment of its potential lethal effects on non-target organisms and its widespread detection in the environment. The study underscores the need for further research to understand the continuous low-level exposure impacts of 2,4-D on the environment and human health (Islam et al., 2017).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-12-5-4-10(14(21)16-12)17-6-9-8(15(17)22)2-1-3-11(9)23-7-13(19)20/h1-3,10H,4-7H2,(H,19,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZXODCLCFQYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)